Meso-lanthionine
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Overview
Description
Meso-lanthionine is the meso-isomer of lanthionine. It is a key constituent of bacterial peptidoglycan type A51 and A3delta. It is a lanthionine, a L-cysteine derivative and a D-cysteine derivative.
Scientific Research Applications
Synthesis and Peptide Applications Meso-lanthionine is a monosulfide analogue of cystine found in lantibiotics, a class of polycyclic peptides with antibiotic properties. It has been synthesized on a solid phase via an orthogonal protecting group strategy to facilitate the development of new antibiotics with high specificity against Gram-positive bacteria. This synthesis approach aims to establish a foundation for the total solid-phase synthesis of lantibiotics and their analogues, enabling rapid and high-yielding methods for synthesizing smaller lanthionine-containing peptides (Mustapa et al., 2001).
Bacterial Peptidoglycan Incorporation Research on stereoselective synthesis of lanthionine derivatives in aqueous solutions has shown that meso-lanthionine can effectively replace meso-diaminopimelic acid in vivo in the peptidoglycan of Escherichia coli. This highlights meso-lanthionine's potential role in studying bacterial cell wall synthesis and its turnover, which is crucial for understanding bacterial growth and division (Denoël et al., 2014).
Renal Imaging Agents Meso-lanthionine has been explored in the coordination chemistry of renal imaging agents. The synthesis and characterization of Re complexes, which serve as analogues for interpreting tracer 99mTc radiopharmaceuticals, demonstrate the potential of meso-lanthionine-containing compounds in developing new imaging agents with high specificity for renal excretion (He et al., 2007).
Activation of Human Epithelial Cells Studies have found that meso-lanthionine, along with meso-diaminopimelic acid, can activate human epithelial cells through NOD1. This interaction suggests a unique role of meso-lanthionine in the immune response, specifically in recognizing bacterial components and triggering innate immune mechanisms (Uehara et al., 2008).
properties
CAS RN |
922-56-5 |
---|---|
Product Name |
Meso-lanthionine |
Molecular Formula |
C6H12N2O4S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2S)-2-amino-2-carboxyethyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O4S/c7-3(5(9)10)1-13-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+ |
InChI Key |
DWPCPZJAHOETAG-ZXZARUISSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SCC(C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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